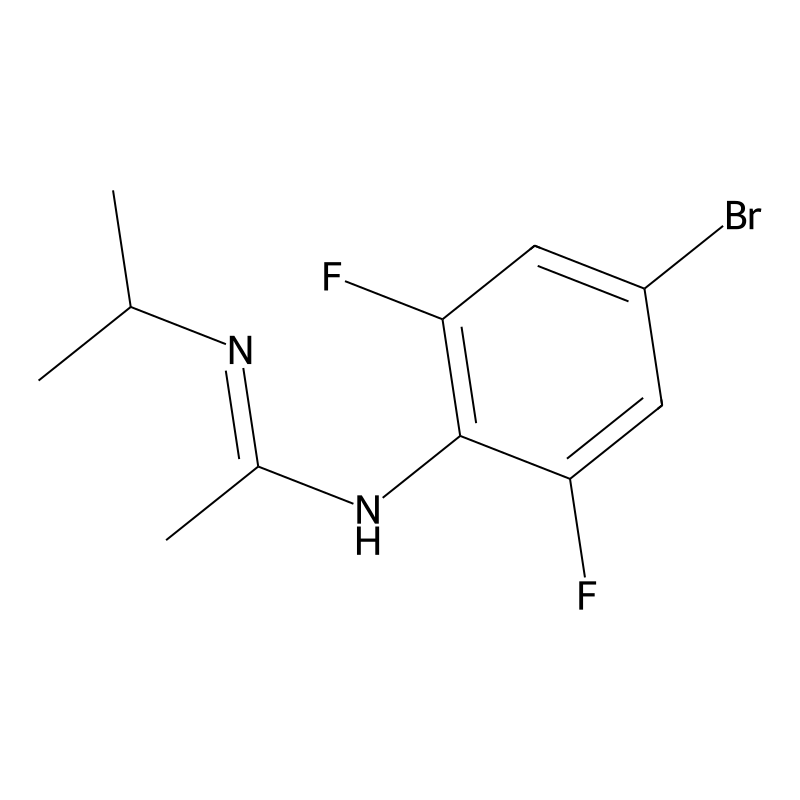EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
EthaniMidaMide, N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)- is a specialized chemical compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen atom. This particular compound features a complex structure that includes a bromo and difluoro-substituted phenyl group, which significantly influences its chemical properties and potential applications in various fields.
- Oxidation: This reaction can yield corresponding carboxylic acids or other oxidized products depending on the oxidizing agent used.
- Reduction: Reducing agents can convert the compound into primary amines or other reduced forms.
- Substitution: Nucleophilic substitution reactions may occur, allowing for the introduction of new functional groups onto the molecule.
The specific reaction conditions and reagents greatly influence the outcomes of these reactions. For example, potassium permanganate is often used for oxidation, while lithium aluminum hydride is a common reducing agent.
Amidines, including EthaniMidaMide, have been studied for their biological activities. They may exhibit properties such as:
- Antimicrobial Activity: Some amidines show potential as antimicrobial agents.
- Anticancer Properties: Certain derivatives are being investigated for their ability to inhibit cancer cell growth.
- Enzyme Inhibition: Amidines can act as inhibitors for various enzymes, which may be useful in drug development.
Research continues into the specific biological mechanisms and efficacy of EthaniMidaMide in these areas.
The synthesis of EthaniMidaMide typically involves multi-step processes that may include:
- Formation of an Intermediate: Starting with appropriate amines and carbonyl compounds, an intermediate is formed through condensation reactions.
- Functionalization: The introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution methods.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Specific reaction conditions, such as temperature and solvent choice, play critical roles in optimizing yield and selectivity during synthesis.
EthaniMidaMide has potential applications across various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
- Agriculture: Its antimicrobial properties could be harnessed in developing agrochemicals.
- Material Science: The unique structural features may lend themselves to applications in materials chemistry, particularly in creating novel polymers or coatings.
Studies on EthaniMidaMide's interactions with biological targets are essential for understanding its potential therapeutic effects. These studies often involve:
- Binding Affinity Assessments: Evaluating how well EthaniMidaMide binds to specific biological receptors or enzymes.
- Mechanistic Studies: Investigating how the compound affects cellular pathways or biochemical processes.
- In Vivo Studies: Testing the compound's effects in living organisms to assess efficacy and safety profiles.
These interaction studies are crucial for advancing its development into practical applications.
Several compounds share structural similarities with EthaniMidaMide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methylphenyl)ethanimidamide | Similar amidine structure | Methyl substitution influences reactivity |
| 2-(4-Chlorophenyl)ethanimidamide | Chlorinated variant | Different electronic properties due to chlorine |
| 2-(4-Fluorophenyl)ethanimidamide | Fluorinated variant | Fluorine's electronegativity alters interaction dynamics |
Uniqueness
EthaniMidaMide stands out due to its specific substitution pattern (bromo and difluoro groups) on the phenyl ring, which affects its reactivity and interaction with biological targets. This distinctiveness makes it a valuable compound for research and potential therapeutic applications compared to other similar amidines.








